molecular formula C15H20N2O3 B2470628 N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide CAS No. 1428358-61-5

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide

Cat. No.: B2470628
CAS No.: 1428358-61-5
M. Wt: 276.336
InChI Key: ZUNVUUCQGFFLDR-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxy group at position 3 and a carboxamide group at position 5, linked to an adamantane moiety.

Properties

IUPAC Name

N-(1-adamantyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-19-13-5-12(20-17-13)14(18)16-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVUUCQGFFLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide can be deconstructed into two primary components: the 3-methoxy-1,2-oxazole-5-carboxylic acid derivative and the adamantan-1-amine moiety. The oxazole ring is typically constructed via cyclization reactions, while the carboxamide bond is formed through coupling reactions between the activated carboxylic acid and the adamantane-derived amine.

Oxazole Ring Formation Strategies

The 1,2-oxazole core is commonly synthesized via stannyl radical-mediated cyclization or condensation of acyloxyazirines with carboxylates. For example, methyl 3-phenyl-2H-azirine-2-carboxylate derivatives undergo radical-initiated ring expansion in the presence of tributyltin hydride (Bu₃SnH) and azobis(cyclohexanecarbonitrile) (ACN) to yield substituted oxazolones. Adapting this methodology, methyl 3-methoxy-1,2-oxazole-5-carboxylate can be prepared by substituting phenyl groups with methoxy-bearing precursors.

Table 1: Comparison of Oxazole Synthesis Methods

Method Reagents/Conditions Yield (%) Reference
Stannyl radical cyclization Bu₃SnH, ACHN, toluene, 110°C 45–55
Acyloxyazirine coupling Et₃N, toluene, rt 75–98

Adamantane-Amide Coupling Approaches

The carboxamide linkage is formed via activation of 3-methoxy-1,2-oxazole-5-carboxylic acid followed by reaction with adamantan-1-amine. Coupling agents such as 1-hydroxybenzotriazole (HOBt) and N,N′-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) are effective for amide bond formation without racemization. Alternatively, converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) enables direct reaction with adamantan-1-amine in anhydrous dichloromethane (DCM).

Stepwise Synthesis of this compound

Synthesis of Methyl 3-Methoxy-1,2-Oxazole-5-Carboxylate

The oxazole core is constructed via a modified stannyl radical cyclization. A solution of 3-methoxy-2H-azirine-2-carboxylate (1 mmol) and methoxyacetic acid (1.2 mmol) in toluene is treated with triethylamine (2 mmol) to form the acyloxyazirine intermediate. Subsequent addition of Bu₃SnH (2 equiv) and ACHN (0.7 equiv) at 110°C for 60 minutes affords methyl 3-methoxy-1,2-oxazole-5-carboxylate in 45–55% yield.

Key Characterization Data

  • ¹H NMR (CDCl₃): δ 3.81 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 7.58–7.68 (m, 2H, oxazole-H).
  • HRMS : Calculated for C₆H₇NO₄ [M+H]⁺: 156.0399; Found: 156.0402.

Hydrolysis to 3-Methoxy-1,2-Oxazole-5-Carboxylic Acid

The methyl ester is saponified using 1 M sodium hydroxide (NaOH) in dioxane-water (1:1) at room temperature for 12 hours. Acidification with 1 M hydrochloric acid (HCl) yields 3-methoxy-1,2-oxazole-5-carboxylic acid as a white solid (92% yield).

Optimization Note
Prolonged hydrolysis (>24 hours) leads to oxazole ring degradation, necessitating strict reaction monitoring via thin-layer chromatography (TLC).

Amide Coupling with Adamantan-1-Amine

Method A: HOBt/DIC-Mediated Coupling

A mixture of 3-methoxy-1,2-oxazole-5-carboxylic acid (1 mmol), HOBt (1.2 mmol), and DIC (1.2 mmol) in anhydrous DMF is stirred at 0°C for 30 minutes. Adamantan-1-amine (1.1 mmol) is added, and the reaction is warmed to room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords the title compound in 78% yield.

Method B: Acyl Chloride Route

The carboxylic acid (1 mmol) is treated with SOCl₂ (5 mmol) in DCM at reflux for 2 hours. After solvent removal, the residue is dissolved in DCM and added dropwise to a solution of adamantan-1-amine (1.2 mmol) and triethylamine (2 mmol). Stirring for 4 hours followed by aqueous workup yields the product in 65% yield.

Table 2: Comparison of Amide Coupling Methods

Method Reagents Solvent Yield (%) Purity (HPLC)
A HOBt, DIC, DMF DMF 78 98.5
B SOCl₂, Et₃N DCM 65 97.2

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.68–1.92 (m, 12H, adamantane-H), 3.84 (s, 3H, OCH₃), 8.12 (s, 1H, oxazole-H), 8.42 (s, 1H, NH).
  • ¹³C NMR (DMSO-d₆): δ 29.8 (adamantane-C), 56.3 (OCH₃), 121.4 (oxazole-C5), 144.9 (oxazole-C3), 166.2 (CONH), 168.7 (COO).
  • HRMS : Calculated for C₁₅H₁₉N₂O₃ [M+H]⁺: 275.1396; Found: 275.1399.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity. The compound is stable under inert storage (-20°C) for >6 months but degrades in acidic conditions (pH <4) via oxazole ring opening.

Industrial-Scale Adaptations and Patent Landscape

Patent WO2022105046A1 discloses a continuous flow process for analogous adamantane-carboxamides using microreactors to enhance mixing and reduce reaction times. Key parameters include:

  • Residence time: 10–15 minutes
  • Temperature: 25–40°C
  • Solvent: Tetrahydrofuran (THF)/water (3:1) This method achieves 85% yield with >99% purity, demonstrating scalability for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or the amide group.

    Substitution: The methoxy group on the oxazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with an alkyl halide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring or the amide group.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and unique structure.

    Medicine: Explored for its potential antiviral and anticancer properties, leveraging the stability provided by the adamantane moiety and the reactivity of the oxazole ring.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and functional groups.

Mechanism of Action

The mechanism by which N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide exerts its effects is primarily through interactions with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The oxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to adamantane-containing heterocycles with variations in the core ring system, substituents, and biological activities:

Compound Name Heterocycle Type Key Substituents Biological Activity Stability Notes Reference
N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide 1,2-oxazole 3-methoxy, adamantane Inferred from analogs Likely stable -
Adamantane-isothiourea hybrids (e.g., 7b, 7d, 7e) Morpholine/piperazine carbothioimidate Arylmethyl, adamantane Broad-spectrum antibacterial Not specified
3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide 4,5-dihydroisoxazole Chloroimidazole, trifluoromethylphenyl Metabolites studied Unstable in plasma/urine (requires acidification)
N-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)adamantan-1-amine 1,2,4-oxadiazole 2-methoxyphenyl, adamantane Not specified Not mentioned
5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones 1,2,4-triazole Thione, alkylthio Antihypoxic Crystalline, stable

Key Observations:

  • Heterocycle Impact : The 1,2-oxazole core in the target compound offers greater aromaticity and metabolic stability compared to 4,5-dihydroisoxazole derivatives, which are prone to hydrolysis .
  • Substituent Effects : The 3-methoxy group enhances solubility relative to lipophilic substituents like trifluoromethylphenyl in dihydroisoxazole analogs. Adamantane contributes to membrane permeability across all analogs .
  • Stability : Unlike dihydroisoxazole derivatives, which degrade in biological matrices without acidification, the target compound’s fully aromatic oxazole ring likely improves stability .

Physicochemical Properties

  • Lipophilicity : Adamantane increases logP values across all analogs, but the 3-methoxy group in the target compound may reduce crystallinity compared to triazole-thiones .
  • Solubility : Methoxy and carboxamide groups enhance aqueous solubility relative to alkylthio-substituted triazoles .

Biological Activity

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound belongs to the oxazole class of compounds, which are known for their diverse biological activities. The structure can be represented as follows:

C13H15N2O3\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{3}

This compound features an adamantane moiety, which is often associated with enhanced biological activity due to its unique three-dimensional structure.

Anti-Cancer Activity

Recent studies have demonstrated that compounds containing the oxazole ring exhibit significant anti-cancer properties. A detailed investigation into similar compounds has shown promising results against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

One study evaluated the cytotoxic effects of several oxazole derivatives on human cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compound 5r , a derivative related to this compound, exhibited the most potent anti-proliferative activity with an IC50 value of 10.56 ± 1.14 μM against HepG2 cells. The study highlighted that the mechanism of action involved:

  • Induction of Apoptosis : The compound triggered apoptosis through a caspase-dependent pathway, particularly activating caspase-3 and caspase-8 while having minimal effect on caspase-9 .

The following table summarizes the IC50 values for various compounds tested against different cancer cell lines:

CompoundCell LineIC50 (μM)
5rHepG210.56 ± 1.14
4lMCF7<25
5aHeLa<25

Antimicrobial Activity

In addition to its anti-cancer properties, this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. A review highlighted that oxazole derivatives generally possess broad-spectrum antimicrobial activities.

Comparative Antimicrobial Efficacy

A comparative study evaluated various oxazole derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones, suggesting their potential as antimicrobial agents:

CompoundBacterial StrainInhibition Zone (mm)
15S. aureus20
16E. coli18
AmoxicillinS. aureus30

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and microbial inhibition. The activation of caspases indicates a well-defined mechanism for inducing cell death in cancer cells, while its structural characteristics contribute to its antimicrobial efficacy.

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